Einecs 255-399-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

41489-07-0 |

|---|---|

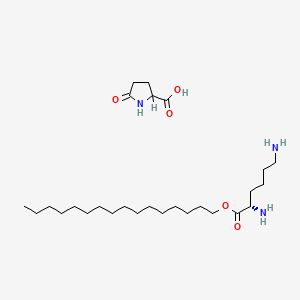

Molecular Formula |

C27H53N3O5 |

Molecular Weight |

499.7 g/mol |

IUPAC Name |

hexadecyl (2S)-2,6-diaminohexanoate;5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C22H46N2O2.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22(25)21(24)18-15-16-19-23;7-4-2-1-3(6-4)5(8)9/h21H,2-20,23-24H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t21-;/m0./s1 |

InChI Key |

VGNNYNWSNNGUJC-BOXHHOBZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)[C@H](CCCCN)N.C1CC(=O)NC1C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(CCCCN)N.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Spectral Properties of Einecs 255-399-6 (Iron(III) Hexathiocyanate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of Einecs 255-399-6, chemically identified as Iron(III) hexathiocyanate, [Fe(NCS)₆]³⁻. This coordination complex is well-known for its intense blood-red color, a characteristic that is a direct consequence of its electronic structure and finds application in the quantitative analysis of iron. This document summarizes key spectral data from ultraviolet-visible (UV-Vis), infrared (IR), and Mössbauer spectroscopy, and provides detailed experimental protocols for the cited methodologies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The intense color of iron(III) hexathiocyanate solutions is due to strong ligand-to-metal charge transfer (LMCT) bands in the visible region of the electromagnetic spectrum. The position and intensity of these bands are sensitive to the solvent and the concentration of the thiocyanate ligand.

Quantitative UV-Vis Spectral Data

| Wavelength (λmax) | Molar Absorptivity (ε) | Assignment | Solvent/Medium | Reference |

| ~480 nm | - | LMCT (π S → d Fe) | Aqueous | [1][2] |

| 490 nm | - | LMCT | Methanolic NaSCN | |

| 506 nm | - | LMCT | Chloroform (with TPP) | [3] |

| 473 nm | - | LMCT | Chloroform (with CTMA) | [3] |

| 320 nm | - | LMCT | - | [2] |

| 250 nm | - | LMCT | - | [2] |

| 940 nm | - | d-d transition | - | [2] |

| 570 nm | - | d-d transition | - | [2] |

Note: Molar absorptivity values are often not reported in the literature for this complex due to the complex equilibria involved in solution.

Experimental Protocol: UV-Vis Spectrophotometry

A common method for the UV-Vis analysis of iron(III) hexathiocyanate involves the following steps:

-

Preparation of Stock Solutions:

-

An iron(III) stock solution (e.g., 0.001 M) is prepared by dissolving a suitable salt (e.g., FeCl₃ or Fe(NO₃)₃) in a dilute strong acid (e.g., 0.5 M HCl) to prevent the hydrolysis of the Fe³⁺ ion.[4]

-

A stock solution of a thiocyanate salt (e.g., saturated NH₄SCN or KSCN) is prepared in deionized water.[4]

-

-

Sample Preparation:

-

Data Acquisition:

-

Important Considerations:

Experimental Workflow Diagram

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the thiocyanate ligand and its coordination to the iron center.

Quantitative IR Spectral Data for (NMe₄)₃[Fe(NCS)₆]

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 2052 | ν(C≡N) | Strong | [5] |

| 841, 786 | ν(C-S) | Very Weak | [5] |

| 470 | δ(NCS) | Weak | [5] |

Experimental Protocol: FT-IR Spectroscopy

The following protocol is based on the characterization of the tetramethylammonium salt of iron(III) hexathiocyanate:

-

Sample Preparation:

-

Data Acquisition:

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful technique for determining the oxidation state and spin state of the iron center.

Mössbauer Spectral Data for (NMe₄)₃[Fe(NCS)₆]

| Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Spin State | Reference |

| 300 | ~0.4 | - | High-spin Fe(III) | [2] |

| 80 | ~0.5 | - | High-spin Fe(III) | [2] |

Note: The isomer shift is characteristic of high-spin iron(III).[2]

Experimental Protocol: Mössbauer Spectroscopy

-

Sample Preparation: The solid sample is mounted in a sample holder.

-

Data Acquisition:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct observation of the ⁵⁷Fe nucleus in iron(III) hexathiocyanate is challenging due to the paramagnetic nature of the high-spin d⁵ Fe(III) center. The unpaired electrons lead to very rapid nuclear relaxation, resulting in extremely broad resonance signals that are often undetectable. While ⁵⁷Fe NMR is a known technique, its application to paramagnetic complexes like [Fe(NCS)₆]³⁻ is not commonly reported in the literature.[6]

Signaling Pathways and Logical Relationships

The formation of the various iron(III)-thiocyanate complexes in solution is a stepwise process, which can be represented as a series of equilibria. The predominant species depends on the concentration of the thiocyanate ligand.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Iron(III) Hexathiocyanate

This technical guide provides a comprehensive overview of the synthesis, characterization, and quantitative analysis of the iron(III) hexathiocyanate complex, [Fe(SCN)₆]³⁻. The document details experimental protocols, presents key quantitative data in a structured format, and includes workflow diagrams for clarity.

Introduction

The iron(III) hexathiocyanate complex is a coordination compound well-known for its intense blood-red color.[1] This characteristic makes it a classic subject for studies in chemical equilibrium, kinetics, and spectrophotometry.[2][3] The complex consists of a central iron(III) ion (Fe³⁺) coordinated to six thiocyanate ligands (SCN⁻), typically forming an octahedral geometry.[4] The formation of this complex in aqueous solution is a reversible and exothermic reaction.[4][5] Understanding the synthesis and properties of this complex is crucial for its application in various fields, including analytical chemistry and as a building block for supramolecular structures.[6]

Synthesis of Iron(III) Hexathiocyanate

The synthesis of iron(III) hexathiocyanate is typically achieved through the direct reaction of an iron(III) salt with a thiocyanate salt in an aqueous medium.[4] The general reaction is as follows:

Fe³⁺(aq) + 6 SCN⁻(aq) ⇌ [Fe(SCN)₆]³⁻(aq)

The equilibrium is dynamic, and the predominant species in solution at low thiocyanate concentrations is often the mono-complex, [Fe(SCN)(H₂O)₅]²⁺.[7] For the purpose of this guide, we will focus on the formation of the hexathiocyanate complex.

Experimental Protocol: General Synthesis

This protocol describes a standard method for preparing an aqueous solution of iron(III) hexathiocyanate.

Materials:

-

Iron(III) chloride (FeCl₃) or Iron(III) nitrate (Fe(NO₃)₃·9H₂O)

-

Potassium thiocyanate (KSCN) or Sodium thiocyanate (NaSCN)

-

Hydrochloric acid (HCl) or Perchloric acid (HClO₄) for pH adjustment[8]

-

Distilled or deionized water

Procedure:

-

Prepare a stock solution of an iron(III) salt (e.g., 0.2 M FeCl₃) in distilled water. To prevent the hydrolysis of Fe³⁺, the solution should be acidified with a few drops of HCl or HClO₄ to achieve a pH of approximately 2.[8]

-

Prepare a stock solution of a thiocyanate salt (e.g., 0.2 M KSCN) in distilled water.

-

In a separate vessel, add a specific volume of the iron(III) stock solution.

-

Slowly add the thiocyanate stock solution to the iron(III) solution while stirring. A 6:1 molar ratio of thiocyanate to iron(III) is required for the formation of the hexathiocyanate complex.

-

The characteristic blood-red color will appear instantly upon mixing.[9]

-

Allow the reaction to equilibrate for at least 50 minutes at room temperature to ensure maximum complex formation.[8]

Note: The stability of the complex can be influenced by the nature of the anions present in the solution. Perchlorate ions (ClO₄⁻) have been shown to have a minimal effect on the complex's absorbance compared to chloride or nitrate ions.[10]

Characterization of Iron(III) Hexathiocyanate

The characterization of the [Fe(SCN)₆]³⁻ complex involves a variety of analytical techniques to determine its structure, stability, and concentration.

Spectrophotometric Analysis

UV-Visible spectrophotometry is the primary method for the quantitative analysis of iron(III) thiocyanate complexes due to their intense color.[2][3]

Experimental Protocol: Spectrophotometric Determination of Equilibrium Constant

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions with known concentrations of the [Fe(SCN)₆]³⁻ complex. This is achieved by reacting a known, limiting amount of SCN⁻ with a large excess of Fe³⁺ to drive the equilibrium to completion, assuming all SCN⁻ is converted to the complex.[3]

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max), which is typically between 480 nm and 500 nm.[1]

-

Plot a graph of absorbance versus the concentration of [Fe(SCN)₆]³⁻. This should yield a linear relationship according to the Beer-Lambert law (A = εbc).

-

-

Determination of Equilibrium Concentrations:

-

Prepare a new series of solutions with varying initial concentrations of Fe³⁺ and SCN⁻.

-

Allow the solutions to reach equilibrium.

-

Measure the absorbance of each solution at λ_max.

-

Use the calibration curve to determine the equilibrium concentration of [Fe(SCN)₆]³⁻ in each solution.

-

-

Calculation of the Equilibrium Constant (K_f):

-

Calculate the equilibrium concentrations of Fe³⁺ and SCN⁻ by subtracting the concentration of the complex formed from their initial concentrations.

-

Calculate the formation constant (K_f) for each solution using the equilibrium expression.

-

Other Characterization Techniques

-

X-ray Crystallography: Provides detailed information about the molecular structure, including bond lengths and angles, confirming the octahedral geometry of the complex.[4][6]

-

Infrared (IR) Spectroscopy: Used to study the coordination mode of the thiocyanate ligand (N-bonded vs. S-bonded).

-

Mössbauer Spectroscopy: Provides insights into the electronic structure and oxidation state of the iron center.[4]

-

Kinetic Studies: Stopped-flow techniques can be employed to measure the fast kinetics of the complex formation.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the iron(III) hexathiocyanate complex.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | [Fe(SCN)₆]³⁻ | [4] |

| Molecular Weight | ~404.4 g/mol | [11][12] |

| Appearance | Blood-red in aqueous solution | [4][9] |

| Geometry | Octahedral | [4] |

Table 2: Spectroscopic and Kinetic Data

| Parameter | Value | Conditions | Reference |

| λ_max (Absorbance) | 480 - 500 nm | Aqueous solution | [1] |

| Molar Absorptivity (ε) | 1.88 x 10⁴ L mol⁻¹ cm⁻¹ | At 485 nm with Triton X-100 | [13] |

| Formation Rate Constant (k₁) | 127 ± 10 M⁻¹ s⁻¹ | 25 °C, Ionic Strength = 0.40 | [7] |

| Formation Rate Constant (k₂) | 20.2 ± 2 s⁻¹ | 25 °C, Ionic Strength = 0.40 | [7] |

Table 3: Thermodynamic and Stability Data

| Parameter | Value | Conditions | Reference |

| Formation Reaction | Exothermic (ΔH < 0) | - | [4][5] |

| Optimal pH for Stability | ~2 | Aqueous HCl solution | [8] |

| ΔH‡ (k₁ pathway) | 13.0 ± 1.4 kcal/mol | - | [7] |

| ΔS‡ (k₁ pathway) | -5 ± 5 e.u. | - | [7] |

| ΔH‡ (k₂ pathway) | 20.2 ± 1.4 kcal/mol | - | [7] |

| ΔS‡ (k₂ pathway) | 15 ± 5 e.u. | - | [7] |

Conclusion

The synthesis and characterization of iron(III) hexathiocyanate provide a foundational case study in coordination chemistry. The straightforward synthesis, coupled with its strong chromophoric properties, makes it an ideal system for demonstrating principles of chemical equilibrium and kinetics. The detailed protocols and quantitative data presented in this guide offer a solid basis for researchers and scientists working with this and similar coordination complexes. Careful control over experimental conditions, particularly pH and ionic strength, is paramount for obtaining reproducible and accurate results.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. nsuworks.nova.edu [nsuworks.nova.edu]

- 3. Chemical Equilibrium: Lab 4 [staff.buffalostate.edu]

- 4. Buy Iron(III) hexathiocyanate (EVT-15314706) | 45227-67-6 [evitachem.com]

- 5. Understanding the Iron(III) Thiocyanate Equilibrium System - HSC Chemistry [hscprep.com.au]

- 6. www1.lasalle.edu [www1.lasalle.edu]

- 7. web.williams.edu [web.williams.edu]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Stability of iron(III)-thiocyanate complexes and the dependence of absorbance on the nature of the anion - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Iron(3+);hexathiocyanate | C6FeN6S6-3 | CID 57350048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. iron(III) hexathiocyanate | C6FeN6S6-3 | CID 44154667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Spectrophotometric determination of iron(III) with thiocyanate and nonionic surfactant [jstage.jst.go.jp]

Einecs 255-399-6 coordination chemistry fundamentals

An In-depth Technical Guide on the Coordination Chemistry of Einecs 255-399-6

Introduction

This compound is formally identified as diaquabis(saccharinato)cobalt(II), a coordination complex of cobalt. This document provides a detailed overview of its fundamental coordination chemistry, synthesis, and characterization. The content is tailored for researchers, scientists, and professionals in drug development who may have an interest in metal-containing compounds.

Coordination Chemistry and Structure

The central atom in this complex is a cobalt(II) ion. It is coordinated with two saccharinato ligands and two water molecules. The saccharinato ligand is anionic and can coordinate to the metal ion in several ways, but in this complex, it typically acts as a monodentate ligand, coordinating through the nitrogen atom of the saccharin ring. The two water molecules also act as ligands, coordinating to the cobalt ion through their oxygen atoms. The resulting geometry around the cobalt center is generally octahedral.

Synthesis

A common method for the synthesis of diaquabis(saccharinato)cobalt(II) involves the reaction of a soluble cobalt(II) salt, such as cobalt(II) carbonate or cobalt(II) sulfate, with sodium saccharin in an aqueous solution. The product, being less soluble, precipitates out and can be collected by filtration.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of diaquabis(saccharinato)cobalt(II) is as follows:

-

Preparation of Reactants:

-

Dissolve 2.0 g of sodium saccharin in 50 mL of distilled water in a 100 mL beaker.

-

In a separate beaker, prepare a solution of 1.2 g of cobalt(II) carbonate in 20 mL of distilled water.

-

-

Reaction:

-

Slowly add the cobalt(II) carbonate solution to the sodium saccharin solution while stirring continuously.

-

A pink precipitate of diaquabis(saccharinato)cobalt(II) will form.

-

Continue stirring the mixture at room temperature for 1 hour to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with three 10 mL portions of cold distilled water to remove any unreacted starting materials and soluble byproducts.

-

Subsequently, wash the product with a small amount of ethanol.

-

Dry the final product in a desiccator over anhydrous calcium chloride to a constant weight.

-

Physicochemical Characterization

The structure and properties of diaquabis(saccharinato)cobalt(II) are typically confirmed through various analytical techniques, including infrared (IR) spectroscopy, thermal analysis (TGA/DSC), and single-crystal X-ray diffraction.

Infrared Spectroscopy

The IR spectrum of diaquabis(saccharinato)cobalt(II) provides key information about the coordination of the saccharinato and water ligands.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) range |

| O-H (coordinated water) | Stretching | 3500 - 3200 |

| C=O (carbonyl) | Stretching | ~1645 |

| C-N (ring) | Stretching | ~1335 |

| SO₂ (sulfonyl) | Asymmetric Stretching | ~1255 |

| SO₂ (sulfonyl) | Symmetric Stretching | ~1150 |

Thermal Analysis

Thermogravimetric analysis (TGA) reveals the thermal stability of the complex and the loss of coordinated water molecules upon heating.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Lost Species |

| 1 | 150 - 250 | ~7.8 | 2 H₂O |

| 2 | > 300 | - | Decomposition of saccharinato ligand |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of diaquabis(saccharinato)cobalt(II).

Caption: A flowchart illustrating the key steps in the synthesis of diaquabis(saccharinato)cobalt(II).

Coordination Sphere

This diagram shows the coordination of the ligands around the central cobalt(II) ion.

Caption: A simplified diagram of the coordination environment around the central cobalt(II) ion.

Potential Applications in Drug Development

While this guide focuses on the fundamental coordination chemistry, it is worth noting that cobalt complexes are being investigated for various biomedical applications. The biological activity of such complexes is often related to the nature of the ligands and the central metal ion. The saccharinato ligand, being a derivative of saccharin, may impart specific biological properties to the complex. Further research is required to fully elucidate the potential of diaquabis(saccharinato)cobalt(II) in drug development, including its interaction with biological macromolecules and its potential signaling pathways.

An In-depth Technical Guide to the Magnetic Properties of Iron(III) Hexathiocyanate Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of iron(III) hexathiocyanate complexes, with a focus on their synthesis, magnetic characterization, and the theoretical underpinnings of their electronic structure. This document is intended to be a valuable resource for researchers in coordination chemistry, materials science, and drug development who are interested in the magnetic behavior of these compounds.

Introduction

The hexathiocyanatoferrate(III) anion, [Fe(SCN)₆]³⁻, is a classic example of a paramagnetic coordination complex. The magnetic properties of this complex are primarily determined by the electronic configuration of the central iron(III) ion and the nature of the interaction with the six thiocyanate ligands. This guide will delve into the high-spin nature of these complexes, supported by quantitative magnetic data and detailed experimental methodologies.

Theoretical Framework: Ligand Field Theory and Electronic Structure

The magnetic properties of [Fe(SCN)₆]³⁻ are best understood through the lens of Ligand Field Theory (LFT). Iron(III) is a d⁵ metal ion. In an octahedral ligand field, such as the one created by the six thiocyanate ligands, the five d-orbitals split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).

The thiocyanate ligand (SCN⁻) is considered a weak-field ligand in the spectrochemical series. This means that the energy difference between the t₂g and eg orbitals, known as the ligand field splitting energy (Δo), is smaller than the electron pairing energy (P). Consequently, it is energetically more favorable for the five d-electrons to occupy all five d-orbitals singly with parallel spins before any pairing occurs. This results in a high-spin d⁵ configuration with five unpaired electrons (S = 5/2).[1] This high-spin state is responsible for the paramagnetic behavior of iron(III) hexathiocyanate complexes.

Quantitative Magnetic Data

The magnetic properties of iron(III) hexathiocyanate complexes have been investigated using techniques such as SQUID (Superconducting Quantum Interference Device) magnetometry. The data consistently show a high-spin state for the Fe(III) ion. A key parameter is the product of the molar magnetic susceptibility (χₘ) and temperature (T), which is expected to be nearly constant for a simple paramagnet in the high-temperature limit.

| Complex | Measurement Temperature (K) | Magnetic Susceptibility (χₘ) (cm³/mol) | χₘT (cm³·K/mol) | Effective Magnetic Moment (μ_eff) (μ_B) | Spin State |

| (Me₄N)₃[Fe(SCN)₆] | Ambient | 1.45 x 10⁻² | 4.37 | 5.92 | High-Spin |

| (Me₄N)₃[Fe(SCN)₆] | 15 - 300 | - | ~4.37 (constant) | - | High-Spin |

Note: The effective magnetic moment (μ_eff) is calculated using the equation μ_eff = √(8χₘT) ≈ 2.828√(χₘT) μ_B.

The experimental value of χₘT for (Me₄N)₃[Fe(SCN)₆] is in excellent agreement with the theoretical spin-only value of 4.375 cm³·K/mol for an S = 5/2 system with g = 2.0. This confirms the high-spin nature of the Fe(III) center and indicates that there are no significant magnetic interactions between the iron centers down to low temperatures.

Experimental Protocols

Synthesis of (Tetramethylammonium) Hexathiocyanatoferrate(III), (Me₄N)₃[Fe(SCN)₆]

This protocol is based on established synthetic methods for this complex.

Materials:

-

Iron(III) chloride (FeCl₃), anhydrous

-

Tetramethylammonium thiocyanate (Me₄NSCN)

-

Absolute Ethanol

Procedure:

-

Preparation of Reactant Solutions:

-

In a clean, dry flask, dissolve a stoichiometric amount of anhydrous FeCl₃ in absolute ethanol.

-

In a separate flask, dissolve a stoichiometric excess (e.g., 6.1 equivalents) of Me₄NSCN in absolute ethanol. Gentle warming may be required to achieve complete dissolution.

-

-

Reaction:

-

Slowly add the FeCl₃ solution to the Me₄NSCN solution with constant stirring.

-

A deep red solution will form, followed by the precipitation of the dark red crystalline product.

-

-

Isolation and Purification:

-

Allow the mixture to stir for a period (e.g., 1 hour) to ensure complete precipitation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with several small portions of cold absolute ethanol to remove any unreacted starting materials.

-

-

Drying:

-

Dry the product under vacuum to remove residual solvent.

-

Magnetic Susceptibility Measurement using SQUID Magnetometry

This protocol provides a general workflow for measuring the magnetic susceptibility of a paramagnetic powder sample.

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of the powdered sample (typically 5-20 mg).

-

Carefully pack the sample into a gelatin capsule or a similar sample holder. The packing should be uniform to approximate a point source.

-

-

Mounting:

-

Secure the sample holder inside a plastic straw, which is then attached to the sample rod of the SQUID magnetometer.

-

-

Measurement:

-

Insert the sample into the SQUID instrument.

-

Center the sample within the detection coils.

-

Apply a constant, homogeneous DC magnetic field (e.g., 0.1 Tesla).

-

Measure the magnetic moment of the sample as a function of temperature, typically sweeping from room temperature down to low temperatures (e.g., 2 K).

-

-

Data Analysis:

-

The raw data (magnetic moment vs. temperature) is corrected for the diamagnetic contributions of the sample holder and the core electrons of the atoms in the complex.

-

The molar magnetic susceptibility (χₘ) is calculated from the corrected magnetic moment, the applied magnetic field, and the molar mass of the sample.

-

The product χₘT is then plotted against temperature to analyze the magnetic behavior.

-

Influence of the Counter-ion

While comprehensive data across a wide range of counter-ions for the hexathiocyanatoferrate(III) anion is not extensively documented in readily available literature, it is generally expected that for simple, non-interacting counter-ions (e.g., alkali metals, tetraalkylammonium), the magnetic properties of the [Fe(SCN)₆]³⁻ anion will be largely independent of the cation. The primary role of the counter-ion is to provide charge balance and facilitate the crystallization of the salt.

However, significant changes in the crystal packing induced by different counter-ions could potentially lead to weak intermolecular magnetic interactions at very low temperatures, which might be observable as a deviation from ideal paramagnetic behavior. Further research into a series of these complexes with varying counter-ions would be valuable to systematically study these subtle effects.

Conclusion

Iron(III) hexathiocyanate complexes are excellent examples of high-spin d⁵ octahedral systems. Their magnetic properties are dominated by the five unpaired electrons on the iron(III) center, leading to strong paramagnetism. The weak-field nature of the thiocyanate ligand is crucial in dictating this high-spin electronic configuration. The experimental data obtained from SQUID magnetometry provide clear evidence for this magnetic behavior. The synthetic and analytical protocols detailed in this guide offer a solid foundation for researchers to further explore the fascinating magnetic properties of these and related coordination complexes.

References

An In-depth Technical Guide to the Solubility of Quinazolinone Derivatives in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial inquiry for "Einecs 255-399-6" did not yield a specific, well-characterized chemical entity with available solubility data. The European Chemicals Agency (ECHA) database does not provide detailed information for this EINECS number. However, extensive research on related chemical scaffolds consistently pointed to the quinazolinone core structure as a subject of significant scientific interest, particularly within drug discovery and development. Therefore, this guide focuses on the solubility of the quinazolinone chemical class in organic solvents, providing a comprehensive resource for professionals working with these compounds.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A critical parameter in the development of these derivatives is their solubility, which directly impacts their bioavailability, formulation, and efficacy. This guide provides a detailed overview of the solubility of quinazolinone derivatives in various organic solvents, outlines experimental protocols for solubility determination, and illustrates relevant chemical and biological pathways.

Quantitative Solubility Data

The solubility of quinazolinone derivatives can vary significantly based on their substitution patterns and the nature of the solvent. The following tables summarize available quantitative and qualitative solubility data for representative quinazolinone compounds.

Table 1: Quantitative Solubility of 4(3H)-Quinazolinone

| Solvent | Solubility | Molar Equivalent | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | ≥ 684.23 mM | Hygroscopic DMSO can affect solubility; freshly opened solvent is recommended.[3] |

| Water | 1.2 mg/mL | 8.21 mM | Requires sonication to dissolve.[3] |

Table 2: Qualitative and Semi-Quantitative Solubility of Various Quinazolinone Derivatives

| Compound Class/Derivative | Solvent(s) | Solubility Profile | Source/Comment |

| Pyrazolo-quinazoline derivatives | N,N-Dimethylformamide (DMF) | Highest solubility among tested solvents. | Solubility was observed to increase with temperature.[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] | |

| 1,4-Dioxane | Soluble | [4] | |

| Tetrahydrofuran (THF) | Soluble | [4] | |

| Ethyl Acetate | Soluble | [4] | |

| Unspecified Quinazolin-4(3H)-one derivatives | Dimethyl Sulfoxide (DMSO) | Freely soluble | [5] |

| Ethyl Alcohol (40% and 90%) | Slightly soluble | [5] | |

| Water | Insoluble | [5] | |

| 7-chloro-3-(4-chlorophenyl)-2-phenylquinazolin-4(3H)-one | Methanol, Ethanol, Acetone, Ethyl Acetate, Chloroform, DMSO | Good solubility | A study aimed at enhancing solubility used these solvents for initial assessment.[6] |

It is important to note that quinazolinone derivatives exist in a lactam-lactim tautomeric equilibrium. The more polar lactam form is generally more stable in polar solvents.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for preclinical development. Below are detailed methodologies for assessing the solubility of quinazolinone derivatives.

This is the gold standard method for determining equilibrium solubility.[7]

Protocol:

-

Preparation: Add an excess amount of the solid quinazolinone derivative to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask.

-

Equilibration: Agitate the suspension at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or magnetic stirrer can be used.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the sample to ensure a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the aliquot taken.

For rapid assessment of solubility for multiple compounds, a miniaturized version of the shake-flask method is often employed.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the quinazolinone derivative in a highly solubilizing solvent like DMSO.

-

Sample Preparation: Dispense a small, precise volume of the stock solution into the wells of a microtiter plate. Add the desired organic solvent to each well.

-

Equilibration and Separation: Seal the plate and shake for an extended period. Centrifuge the plate to pellet any precipitate.

-

Analysis: Analyze the concentration of the compound in the supernatant using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, by comparing against a calibration curve.

A simple and rapid method for preliminary solubility screening.

Protocol:

-

Sample Preparation: Place a small, known amount (e.g., 1-5 mg) of the quinazolinone derivative into a small vial.

-

Solvent Addition: Add the organic solvent dropwise while vortexing or shaking the vial.

-

Observation: Continue adding the solvent in measured increments until the solid is completely dissolved.

-

Estimation: The solubility can be estimated based on the total volume of solvent required for complete dissolution.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a common synthesis route for quinazolinone derivatives and a key signaling pathway they modulate.

Caption: A typical multi-step synthesis workflow for 2,3-disubstituted quinazolin-4(3H)-ones.

Caption: Inhibition of the PI3K-AKT signaling pathway by certain quinazolinone derivatives.

Conclusion

The solubility of quinazolinone derivatives in organic solvents is a critical factor that is dependent on both the specific molecular structure and the chosen solvent system. While general trends indicate good solubility in polar aprotic solvents like DMSO and DMF, empirical determination remains essential for each new analog. The protocols and data presented in this guide offer a foundational resource for researchers in the field, enabling more efficient and informed development of quinazolinone-based therapeutics.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cibtech.org [cibtech.org]

- 5. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to Einecs 255-399-6: Sodium Lauroyl Aspartate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 255-399-6 is the European Inventory of Existing Commercial Chemical Substances number for the compound Sodium Lauroyl Aspartate. This anionic surfactant is synthesized from lauric acid, a fatty acid, and aspartic acid, an amino acid.[1] Due to its amphiphilic nature, possessing both a hydrophobic tail (lauroyl group) and a hydrophilic head (aspartate group), it exhibits excellent surface-active properties.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, mechanism of action, and applications of Sodium Lauroyl Aspartate.

Discovery and History

While the precise date and discoverer of Sodium Lauroyl Aspartate are not extensively documented in readily available literature, its development is rooted in the broader research into amino acid-based surfactants. These surfactants emerged as milder alternatives to traditional sulfate-based surfactants. The synthesis of amides from amines and acyl chlorides was first described in 1883 by German chemists Carl Schotten and Eugen Baumann, establishing the chemical foundation for producing such compounds.[2] The commercial use of Sodium Lauroyl Aspartate is primarily in the cosmetics and personal care industry, where it is valued for its gentle cleansing and conditioning properties.[1][3]

Synthesis

The primary method for synthesizing Sodium Lauroyl Aspartate is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride.[2] In this case, the amine is aspartic acid, and the acid chloride is lauroyl chloride.

Experimental Protocol: Schotten-Baumann Reaction for Sodium Lauroyl Aspartate

This protocol is a generalized representation based on the principles of the Schotten-Baumann reaction for N-acyl amino acid surfactants.

Materials:

-

Aspartic Acid

-

Lauroyl Chloride

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (or other suitable organic solvent)

-

Water

-

Hydrochloric Acid (for pH adjustment)

Procedure:

-

Preparation of the Aqueous Phase: Dissolve aspartic acid in an aqueous solution of sodium hydroxide. The stoichiometry should be calculated to neutralize the carboxylic acid groups of the aspartic acid and the hydrochloric acid that will be generated during the reaction.

-

Preparation of the Organic Phase: Dissolve lauroyl chloride in an organic solvent such as dichloromethane.

-

Reaction: The aqueous solution of the sodium salt of aspartic acid is cooled in an ice bath. The solution of lauroyl chloride is then added dropwise with vigorous stirring. The reaction is typically carried out at a low temperature to control the exothermic reaction. The pH of the aqueous phase is maintained in the alkaline range (typically pH 9-11) by the addition of sodium hydroxide solution to neutralize the liberated hydrochloric acid.

-

Separation: After the reaction is complete, the organic and aqueous layers are separated. The aqueous layer contains the sodium lauroyl aspartate.

-

Purification: The aqueous solution is washed with an organic solvent to remove any unreacted lauroyl chloride or lauric acid. The pH of the aqueous solution can then be adjusted as needed. The final product is typically an aqueous solution of Sodium Lauroyl Aspartate.

Physicochemical Properties

Sodium Lauroyl Aspartate is characterized by the following physicochemical properties:

| Property | Value | Reference |

| EINECS Number | 255-399-6 | - |

| CAS Number | 41489-18-3 | [4] |

| Molecular Formula | C16H28NNaO5 | [5] |

| Molecular Weight | 339.39 g/mol | [5] |

| IUPAC Name | Sodium (2S)-2-(dodecanoylamino)succinate | [5] |

| Appearance | Typically a white to off-white powder or aqueous solution | [1] |

| Critical Micelle Concentration (CMC) of Disodium N-lauroyl aspartate | 73 mmol/L | [6] |

Mechanism of Action

As a surfactant, the primary mechanism of action of Sodium Lauroyl Aspartate is the reduction of surface tension at the interface between different phases, such as oil and water or air and water.[1] Its amphiphilic structure is key to this function. The hydrophobic lauroyl tail orients itself away from water and towards oily substances, while the hydrophilic aspartate head remains in the aqueous phase.

This behavior leads to the formation of micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). Micelles are spherical aggregates where the hydrophobic tails are sequestered in the interior, and the hydrophilic heads form the outer surface, interacting with water. This structure allows for the emulsification of oils and the lifting of dirt and grime from surfaces, which is the basis of its cleansing action in personal care products.[1]

Applications

The primary application of Sodium Lauroyl Aspartate is in the cosmetics and personal care industry.[1][3] Its mildness makes it a suitable ingredient in a variety of products, including:

-

Cleansing Agents: Used in facial cleansers, body washes, and shampoos for its ability to gently remove dirt and oils without stripping the skin's natural moisture.[1]

-

Hair Conditioning Agents: It helps to leave hair easy to comb, soft, and shiny.[1]

-

Foaming Agents: It contributes to the lathering properties of cleansing products.[1]

While its predominant use is in cosmetics, the properties of amino acid-based surfactants are being explored for other potential applications, such as in drug delivery systems and other industrial formulations requiring mild and biodegradable surfactants.

Visualizations

Synthesis Workflow of Sodium Lauroyl Aspartate

Caption: Synthesis of Sodium Lauroyl Aspartate via the Schotten-Baumann reaction.

Mechanism of Action: Micelle Formation

Caption: Surfactant mechanism showing micelle formation around an oil droplet.

References

- 1. SODIUM LAUROYL ASPARTATE – Ingredient - COSMILE Europe [cosmileeurope.eu]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. cir-safety.org [cir-safety.org]

- 4. incibeauty.com [incibeauty.com]

- 5. Sodium Lauroyl Aspartate | C16H28NNaO5 | CID 71587154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Colorimetric Determination of Iron using Ferrozine

These application notes provide a detailed protocol for the quantitative determination of iron in various samples using the Ferrozine-based colorimetric assay. This method is highly sensitive and specific for ferrous iron (Fe²⁺) and is suitable for researchers, scientists, and drug development professionals.

Principle of the Assay

The Ferrozine assay is a colorimetric method for the quantification of iron.[1][2] The principle of the assay involves the following steps:

-

Iron Release: In acidic conditions, ferric iron (Fe³⁺) bound to proteins, such as transferrin, is released.[3][4]

-

Reduction: A reducing agent, such as hydroxylamine hydrochloride or ascorbic acid, reduces the released ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3][5]

-

Complex Formation: Ferrozine reagent reacts with ferrous iron (Fe²⁺) to form a stable, magenta-colored complex.[6][7]

-

Spectrophotometric Measurement: The intensity of the colored complex is measured spectrophotometrically at a wavelength of approximately 562 nm. The absorbance is directly proportional to the concentration of iron in the sample.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the Ferrozine-based iron assay.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 562 nm | [1][7] |

| Molar Absorptivity (ε) | ~27,900 M⁻¹cm⁻¹ | [6][8] |

| pH Range for Complex Formation | 4 - 9 | [6] |

| Linear Range | Varies by protocol, typically up to 1000 µg/dL (179 µmol/L) or 1-14 ppm | [3][9][10] |

| Color Stability | At least 30 minutes | [3][5] |

Experimental Protocols

This section provides detailed methodologies for the colorimetric determination of iron using Ferrozine. The protocol can be adapted for both manual spectrophotometer readings and microplate-based assays.

Reagent Preparation

-

Iron Buffer (Reagent A): Prepare a solution containing an acetate buffer to maintain a pH of approximately 4.5. This solution will also contain a reducing agent. A typical composition is 0.22 mol/L hydroxylamine hydrochloride in an acetate buffer.[3]

-

Chromogen (Reagent B): Prepare a solution of Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, disodium salt) in deionized water. A typical concentration is around 7.8 mmol/L.[3] Some protocols may also include Neocuproine to prevent copper interference.[3]

-

Iron Standard Solution: A certified iron standard solution of 1000 mg/L is used to prepare a series of calibration standards by serial dilution in deionized water.[1]

Sample Preparation

-

Serum or Plasma: Samples should be free of hemolysis.[5] If the sample is turbid, it should be clarified by centrifugation.[11]

-

Tissue Homogenates or Cell Lysates: Samples may require acid digestion to release protein-bound iron. This can be achieved by heating the sample in an acidic solution (e.g., with hydrochloric acid and potassium permanganate or with a mixture of hydrochloric and ascorbic acid).[9][12] After digestion, the samples should be cooled and centrifuged to remove any precipitate.[11]

Manual Assay Protocol (Cuvette-based)

-

Pipetting: To a series of test tubes, add the following:

-

Blank: 1.0 mL of Iron Buffer (Reagent A) and 0.2 mL of deionized water.

-

Standards: 1.0 mL of Iron Buffer (Reagent A) and 0.2 mL of each iron standard solution.

-

Samples: 1.0 mL of Iron Buffer (Reagent A) and 0.2 mL of the prepared sample.

-

-

Incubation 1: Mix the contents of each tube and incubate for at least 2 minutes at room temperature to allow for the reduction of Fe³⁺ to Fe²⁺.[3]

-

Zeroing the Spectrophotometer: Set the spectrophotometer to 562 nm and zero the absorbance using the blank solution.[1]

-

First Reading (Optional): Some protocols recommend taking an initial absorbance reading (A1) of the standards and samples at this stage to correct for background absorbance.[3]

-

Color Development: Add a specific volume of the Chromogen (Reagent B) to each tube (e.g., 50 µL). Mix well.

-

Incubation 2: Allow the color to develop for at least 3-5 minutes at room temperature.[1][5]

-

Final Reading: Measure the absorbance (A2) of the standards and samples at 562 nm.

-

Calculation: Subtract the initial absorbance reading (if taken) from the final absorbance reading (A2 - A1). Plot a standard curve of absorbance versus iron concentration for the standards. Use the equation of the line from the standard curve to determine the iron concentration in the samples.

Microplate Assay Protocol

-

Pipetting: To the wells of a 96-well microplate, add the following:

-

Incubation 1: Mix gently and incubate for 5 minutes at room temperature.[11]

-

First Reading (Optional): Read the absorbance at 560 nm to obtain OD1 values.[11]

-

Color Development: Add a specific volume of the Chromogen reagent to each well (e.g., 8 µL).[13]

-

Incubation 2: Incubate for 5-10 minutes at room temperature.

-

Final Reading: Read the absorbance at 560 nm to obtain OD2 values.[11]

-

Calculation: Calculate the change in absorbance (OD2 - OD1). Create a standard curve and determine the iron concentration in the samples.

Visualizations

Caption: Experimental workflow for the colorimetric determination of iron using the Ferrozine assay.

Caption: Chemical reaction pathway for the Ferrozine-based iron assay.

References

- 1. matarvattensektionen.se [matarvattensektionen.se]

- 2. archem.com.tr [archem.com.tr]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. linear.es [linear.es]

- 5. atlas-medical.com [atlas-medical.com]

- 6. faculty.nres.illinois.edu [faculty.nres.illinois.edu]

- 7. Ferrospectral | C20H12N4Na2O6S2 | CID 34127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

- 9. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. kamiyabiomedical.com [kamiyabiomedical.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. jaica.com [jaica.com]

Application Notes and Protocol for Thiocyanate Quantification using Iron(III) Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocyanate (SCN⁻) is a pseudohalide ion found in various biological fluids and is a biomarker for several physiological and pathological processes. It is a metabolite of cyanide detoxification and is also found in certain foods.[1][2] The quantification of thiocyanate is crucial in clinical diagnostics, toxicological studies, and drug development, particularly for compounds that may release cyanide.[1][3] The reaction between iron(III) and thiocyanate ions produces a distinct blood-red colored complex, which allows for a straightforward and sensitive spectrophotometric determination of thiocyanate concentration.[4][5] This application note provides a detailed protocol for the quantification of thiocyanate using the iron(III) nitrate method.

Principle

The assay is based on the formation of a series of iron(III) thiocyanate complexes, primarily [Fe(SCN)(H₂O)₅]²⁺, which are intensely colored. The reaction is as follows:

Fe³⁺ (aq) + SCN⁻ (aq) ⇌ [Fe(SCN)]²⁺ (aq)[4]

The intensity of the color, which is directly proportional to the thiocyanate concentration, is measured spectrophotometrically. The reactants, Fe³⁺ and SCN⁻, are practically colorless, making this a robust method for quantification.[4] The absorbance maximum of the iron(III)-thiocyanate complex is typically measured around 450-480 nm.[3][6]

Materials and Reagents

-

Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O)

-

Nitric Acid (HNO₃), concentrated

-

Potassium Thiocyanate (KSCN) or Sodium Thiocyanate (NaSCN)

-

Trichloroacetic acid (TCA) (for sample deproteinization)

-

Distilled or deionized water

-

Spectrophotometer

-

Volumetric flasks

-

Pipettes

-

Cuvettes

Experimental Protocol

Reagent Preparation

a. Ferric Nitrate Solution (Color Reagent):

-

Dissolve 202 g of Ferric Nitrate Nonahydrate (Fe(NO₃)₃·9H₂O) in approximately 500 mL of distilled water.

-

Carefully add 31.5 mL of concentrated nitric acid.[6]

-

Dilute to a final volume of 1 L with distilled water.[6]

-

Store in a dark bottle at room temperature.

b. Thiocyanate Stock Solution (1000 mg/L):

-

Accurately weigh 1.683 g of Potassium Thiocyanate (KSCN), previously dried at 105°C for 1 hour.

-

Dissolve in distilled water in a 1 L volumetric flask and make up to the mark.

-

This solution is stable for several months when stored at 4°C.

c. Thiocyanate Standard Solutions:

-

Prepare a series of standard solutions by diluting the stock solution with distilled water. Suggested concentrations are 1, 2, 5, 10, 15, and 20 mg/L.

d. Trichloroacetic Acid (TCA) Solution (10% w/v):

-

Dissolve 10 g of TCA in distilled water and dilute to 100 mL. This solution is used for precipitating proteins from biological samples.[3]

Sample Preparation (for biological samples)

-

To 1 mL of serum or plasma sample, add 1 mL of 10% TCA solution to precipitate proteins.[3]

-

Vortex the mixture thoroughly.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the clear supernatant for analysis.

Assay Procedure

-

Pipette 1.0 mL of each standard solution, blank (distilled water), and prepared sample supernatant into separate, clearly labeled test tubes.

-

Add 2.0 mL of the Ferric Nitrate solution (Color Reagent) to each tube.

-

Mix the contents of each tube thoroughly.

-

Allow the color to develop for 10 minutes at room temperature.

-

Measure the absorbance of each solution at 460 nm using a spectrophotometer, with the blank solution as the reference.[7]

Data Analysis

-

Construct a standard curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of thiocyanate in the samples by interpolating their absorbance values on the standard curve.

-

Remember to account for the dilution factor from the sample preparation step.

Data Presentation

The quantitative data should be summarized in a clear and structured manner for easy comparison and analysis.

| Sample ID | Absorbance at 460 nm | Concentration from Standard Curve (mg/L) | Dilution Factor | Final Concentration (mg/L) |

| Blank | 0.000 | 0.0 | N/A | 0.0 |

| Standard 1 | 0.150 | 1.0 | N/A | 1.0 |

| Standard 2 | 0.300 | 2.0 | N/A | 2.0 |

| Standard 5 | 0.750 | 5.0 | N/A | 5.0 |

| Standard 10 | 1.500 | 10.0 | N/A | 10.0 |

| Sample 1 | 0.450 | 3.0 | 2 | 6.0 |

| Sample 2 | 0.900 | 6.0 | 2 | 12.0 |

Experimental Workflow

Caption: Experimental workflow for thiocyanate quantification.

Signaling Pathway of the Chemical Reaction

Caption: Reversible formation of the iron(III) thiocyanate complex.

Application Notes and Troubleshooting

-

Interferences: Halides such as bromide and iodide can interfere with the assay.[7] Other substances that form colored complexes with iron(III) may also interfere. It is recommended to run appropriate controls.

-

Linearity: The assay is typically linear over a specific concentration range. For samples with high thiocyanate levels, dilution is necessary to fall within the linear range of the standard curve.[3]

-

pH: The reaction is pH-dependent. The use of nitric acid in the color reagent ensures a low pH, which is optimal for the formation of the colored complex.

-

Sample Matrix Effects: Biological matrices can sometimes interfere with the assay. The protein precipitation step is crucial for serum and plasma samples. For other complex matrices, a spike and recovery experiment is recommended to assess for matrix effects.

-

Stability: The color of the iron(III)-thiocyanate complex is stable for a reasonable period, but it is good practice to measure the absorbance within a consistent timeframe after color development.[7]

References

Application of Einecs 255-399-6 in organic synthesis catalysis

Initial analysis indicates that the substance identified by Einecs 255-399-6, with the corresponding CAS number 41489-07-0, is not utilized as a catalyst in organic synthesis. Instead, chemical databases and suppliers identify this substance as "5-Oxo-DL-proline, compound with hexadecyl L-lysinate (1:1)" or variations thereof, which are primarily employed in the cosmetics industry as surfactants and conditioning agents.

A thorough review of scientific literature and chemical supplier information reveals no evidence of this compound being applied in the field of organic synthesis catalysis. The core request for detailed application notes, experimental protocols, and diagrams related to its catalytic use in this area cannot be fulfilled as the premise is incorrect.

The primary chemical identity associated with CAS number 41489-07-0 is a compound of 5-Oxo-DL-proline with hexadecyl L-lysinate[1]. Other sources may refer to similar structures like sodium lauroyl aspartate under a different CAS number but with related applications[2][3][]. These substances are valued for their surface-active properties and are incorporated into personal care products.

Given the discrepancy between the requested application and the actual use of this compound, it is not possible to provide the detailed protocols and diagrams for organic synthesis catalysis as specified in the prompt. The following sections would typically detail such applications; however, due to the non-catalytic nature of this specific chemical, this information is not applicable.

References

Application Note: Spectrophotometric Analysis of Iron(III) with Thiocyanate Reagent

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative determination of iron is a critical assay in pharmaceutical and biomedical research, as iron is a key element in many biological processes and a common impurity in drug substances. The spectrophotometric analysis of iron using the thiocyanate reagent is a simple, cost-effective, and robust method for quantifying trace amounts of iron(III). This method relies on the chemical reaction between iron(III) ions (Fe³⁺) and thiocyanate ions (SCN⁻) in an acidic medium. This reaction produces a series of intensely colored, red-orange iron(III)-thiocyanate complexes, primarily [Fe(SCN)(H₂O)₅]²⁺. The intensity of the resulting color is directly proportional to the concentration of iron(III) in the sample, which can be quantified by measuring its absorbance using a spectrophotometer. This relationship is governed by the Beer-Lambert Law.

Principle of the Method

In a sufficiently acidic solution (pH < 2), ferric ions (Fe³⁺) react with thiocyanate ions to form a stable, colored complex. The acidic conditions are necessary to prevent the hydrolysis of Fe³⁺ to form iron(III) hydroxide (Fe(OH)₃). The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax), which is typically around 480 nm. A calibration curve is constructed by plotting the absorbance values of several standard solutions of known iron concentrations versus their respective concentrations. The iron concentration in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Quantitative Data and Method Parameters

The performance of the iron(III)-thiocyanate method is characterized by several key parameters, summarized below.

| Parameter | Typical Value | Notes |

| Wavelength of Max. Absorbance (λmax) | 470 - 480 nm | The exact λmax can vary slightly with the specific complex formed (e.g., [Fe(SCN)n]³⁻ⁿ). It is recommended to determine the λmax experimentally. |

| Molar Absorptivity (ε) | ~7,000 L mol⁻¹ cm⁻¹ | This value indicates the high sensitivity of the method. |

| Linearity Range (Beer's Law) | 0.5 - 10 ppm (mg/L) | The method demonstrates a linear relationship between absorbance and concentration within this range. Samples with higher concentrations must be diluted. |

| Limit of Detection (LOD) | ~0.1 ppm (mg/L) | The lowest concentration of iron that can be reliably detected. |

| Optimal pH | 1.5 - 2.0 | An acidic medium is crucial to prevent the precipitation of iron hydroxides and ensure the formation of the desired complex. |

| Color Stability | ~10-15 minutes | The colored complex can be susceptible to fading over time due to photoreduction. Absorbance should be measured promptly after color development. |

Experimental Protocols

Protocol 1: Preparation of Reagents and Standard Solutions

1.1. Preparation of 1000 ppm Iron(III) Stock Solution:

- Accurately weigh 0.863 g of ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O).

- Dissolve the salt in a small volume of deionized water in a 100 mL volumetric flask.

- Add 2-3 mL of concentrated nitric acid (HNO₃) to prevent hydrolysis.

- Dilute to the 100 mL mark with deionized water and mix thoroughly. This solution is stable for several months when stored in a cool, dark place.

1.2. Preparation of Working Standard Solutions (1-10 ppm):

- Prepare a 100 ppm intermediate solution by pipetting 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and diluting to the mark with deionized water.

- Prepare the working standards by diluting the 100 ppm solution as described in the table below.

| Target Conc. (ppm) | Volume of 100 ppm Stock (mL) | Final Volume (mL) |

| 1.0 | 1.0 | 100 |

| 2.0 | 2.0 | 100 |

| 5.0 | 5.0 | 100 |

| 10.0 | 10.0 | 100 |

1.3. Preparation of Potassium Thiocyanate (KSCN) Reagent (2 M):

- Weigh 19.44 g of KSCN.

- Dissolve in deionized water and dilute to a final volume of 100 mL in a volumetric flask.

1.4. Preparation of Nitric Acid (2 M):

- Carefully add 12.5 mL of concentrated nitric acid (16 M) to approximately 50 mL of deionized water in a 100 mL volumetric flask.

- Allow the solution to cool to room temperature, then dilute to the mark with deionized water.

Protocol 2: Generation of a Calibration Curve

-

Label a series of 25 mL volumetric flasks, one for each standard and one for a blank.

-

Pipette 5.0 mL of each working standard solution (1, 2, 5, 10 ppm) into its respective flask.

-

For the blank, pipette 5.0 mL of deionized water into its flask.

-

To each flask, add 2.5 mL of the 2 M nitric acid solution.

-

To each flask, add 2.5 mL of the 2 M KSCN reagent.

-

Dilute each flask to the 25 mL mark with deionized water, cap, and invert several times to mix thoroughly.

-

Allow the solutions to stand for 10 minutes for full color development.

-

Set the spectrophotometer to the predetermined λmax (approx. 480 nm).

-

Use the blank solution to zero the spectrophotometer (set absorbance to 0.000).

-

Measure the absorbance of each standard solution.

-

Plot a graph of Absorbance (y-axis) versus Iron Concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for a valid calibration.

Protocol 3: Analysis of an Unknown Sample

-

Prepare the unknown sample. This may involve dissolving a solid in acid, followed by dilution with deionized water to bring the expected iron concentration into the linear range (0.5-10 ppm).

-

Pipette 5.0 mL of the prepared unknown sample solution into a 25 mL volumetric flask.

-

Treat the unknown sample exactly as the standards were treated: add 2.5 mL of 2 M nitric acid and 2.5 mL of 2 M KSCN reagent.

-

Dilute to the 25 mL mark with deionized water, mix, and allow 10 minutes for color development.

-

Measure the absorbance of the unknown sample at the same wavelength used for the calibration curve.

-

Calculate the iron concentration in the prepared sample solution using the calibration curve's linear equation:

-

Concentration (ppm) = (Absorbance_unknown - y-intercept) / slope

-

-

Adjust the calculated concentration for any dilutions made during the initial sample preparation to find the concentration in the original sample.

Visualizations

Caption: Chemical reaction for the formation of the iron(III)-thiocyanate complex.

Caption: Experimental workflow for spectrophotometric iron analysis.

Interferences and Considerations

-

Oxidizing and Reducing Agents: Strong oxidizing agents can oxidize thiocyanate, while reducing agents can reduce Fe³⁺ to Fe²⁺, which does not form a colored complex with thiocyanate.

-

Complexing Anions: Ions such as phosphate, fluoride, and oxalate can form stable, colorless complexes with Fe³⁺, interfering with the formation of the thiocyanate complex and leading to lower results.

-

Cation Interference: Several cations, including Co²⁺, Ni²⁺, Cu²⁺, and Hg²⁺, can form colored complexes with thiocyanate. Their presence can lead to erroneously high results. These interferences are often minimal if the interfering ions are present at low concentrations.

-

Color Fading: The iron-thiocyanate complex can fade over time, especially when exposed to light. It is crucial to measure the absorbance within a consistent and short timeframe (e.g., 10-15 minutes) after adding the reagent.

Application Notes and Protocols: Iron(III) Hexathiocyanate as a Precursor for Influencing the Synthesis of Iron-Based Magnetic Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and experimental protocols for utilizing iron(III) and thiocyanate ions in the synthesis of iron-based magnetic materials. While iron(III) hexathiocyanate as a solid-state precursor for thermal decomposition is not extensively documented in the reviewed literature, the influence of thiocyanate ions in aqueous synthesis routes on the resulting iron oxide phases is well-established. This document outlines a representative protocol for the synthesis of iron oxide nanoparticles in the presence of thiocyanate ions, which is known to influence the formation of specific iron oxide polymorphs.

Introduction

Iron oxide nanoparticles are of significant interest for a multitude of biomedical applications, including magnetic resonance imaging (MRI) contrast agents, targeted drug delivery, and magnetic hyperthermia. The magnetic properties of these materials are intrinsically linked to their crystalline phase, size, and morphology. Common iron oxide phases include magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and hematite (α-Fe₂O₃), each possessing distinct magnetic characteristics.

The choice of precursor and synthesis conditions plays a critical role in determining the final properties of the nanoparticles. Thiocyanate (SCN⁻) ions have been shown to influence the crystallization pathway of iron oxides in aqueous solutions. Specifically, the presence of thiocyanate promotes the formation of iron(III)-rich oxides like goethite (α-FeOOH) and ferrihydrite.[1][2] This is attributed to the thiocyanate ion's ability to facilitate the oxidation of Fe²⁺ to Fe³⁺ and to catalyze the hydrolysis of Fe³⁺.[1]

This document provides a detailed protocol for a hydrothermal synthesis method that demonstrates the influence of thiocyanate on the formation of iron oxide nanoparticles.

Data Presentation

The following table summarizes the typical magnetic properties of common iron oxide phases. The specific properties of materials synthesized using thiocyanate-mediated routes will be dependent on the exact synthesis conditions and the resulting nanoparticle composition and morphology.

| Iron Oxide Phase | Typical Magnetic Behavior | Saturation Magnetization (emu/g) | Coercivity (Oe) |

| Magnetite (Fe₃O₄) | Ferrimagnetic | 60 - 100 | 100 - 200 |

| Maghemite (γ-Fe₂O₃) | Ferrimagnetic | 60 - 80 | 100 - 200 |

| Hematite (α-Fe₂O₃) | Weakly Ferromagnetic/Antiferromagnetic | 0.1 - 0.4 | > 1000 |

| Goethite (α-FeOOH) | Antiferromagnetic | ~1 | High |

Experimental Protocols

Hydrothermal Synthesis of Iron Oxide Nanoparticles in the Presence of Thiocyanate

This protocol describes a representative method for the synthesis of iron oxide nanoparticles where thiocyanate ions are introduced to influence the final product. This method is adapted from general hydrothermal synthesis procedures for iron oxides.[3]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium thiocyanate (KSCN)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Equipment:

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer with heating plate

-

Centrifuge

-

Drying oven

-

Fume hood

Procedure:

-

Precursor Solution Preparation:

-

In a 100 mL beaker, dissolve 2.70 g of FeCl₃·6H₂O in 40 mL of deionized water with vigorous stirring.

-

In a separate beaker, dissolve 1.94 g of KSCN in 20 mL of deionized water.

-

Add the KSCN solution to the FeCl₃ solution under continuous stirring. The solution will turn a deep blood-red color due to the formation of the iron(III) thiocyanate complex.

-

-

Precipitation:

-

Slowly add a 2 M NaOH solution dropwise to the iron(III) thiocyanate solution while stirring vigorously until the pH of the solution reaches approximately 10. A brownish-red precipitate will form.

-

-

Hydrothermal Treatment:

-

Transfer the resulting suspension to a 100 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 180 °C for 12 hours in a drying oven.

-

Allow the autoclave to cool down to room temperature naturally.

-

-

Product Collection and Washing:

-

Collect the precipitate by centrifugation at 8000 rpm for 15 minutes.

-

Discard the supernatant and wash the precipitate with deionized water and ethanol three times each to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the final product in a vacuum oven at 60 °C for 12 hours.

-

Characterization:

The synthesized nanoparticles should be characterized using techniques such as X-ray diffraction (XRD) to determine the crystalline phase, transmission electron microscopy (TEM) to analyze the morphology and size, and vibrating sample magnetometry (VSM) to measure the magnetic properties.

Visualizations

Logical Workflow for Thiocyanate-Influenced Iron Oxide Nanoparticle Synthesis

Caption: Workflow for the synthesis of iron oxide nanoparticles.

Influence of Thiocyanate on Iron Oxide Formation Pathway

Caption: Role of thiocyanate in iron oxide formation.

References

Application Notes and Protocols for Kinetic Studies of Einecs 255-399-6 (Iron(III) Hexathiocyanate)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Einecs 255-399-6, chemically known as Iron(III) hexathiocyanate, is a coordination complex extensively utilized in kinetic studies to investigate the mechanisms of ligand substitution reactions. The distinct blood-red color of the iron(III)-thiocyanate complex allows for easy monitoring of its formation and dissociation, making it an excellent model system for studying fast reaction kinetics.[1] Kinetic analysis of this system has revealed a complex reaction mechanism involving a dissociative interchange (I_d) pathway and the formation of different product species depending on the pH of the solution.[2] These studies provide valuable insights into the fundamental principles of metal-ligand binding, which is crucial in various fields, including drug development, where understanding the kinetics of drug-target interactions is paramount.

The reaction between iron(III) and thiocyanate is rapid, typically occurring on a millisecond to second timescale, necessitating the use of specialized techniques like stopped-flow spectrophotometry for accurate kinetic measurements.[3][4][5] The kinetic profile is further influenced by the potential for linkage isomerism, where the thiocyanate ligand can coordinate to the iron center through either the nitrogen (N-bound) or sulfur (S-bound) atom, leading to isomers with different kinetic stabilities.[6]

Experimental Protocols

This section provides a detailed protocol for the kinetic analysis of the formation of the iron(III)-thiocyanate complex using stopped-flow spectrophotometry.

1. Materials and Reagents

-

Iron(III) Perchlorate (Fe(ClO₄)₃)

-

Sodium Thiocyanate (NaSCN)

-

Perchloric Acid (HClO₄)

-

Sodium Perchlorate (NaClO₄) (for maintaining constant ionic strength)

-

Distilled or deionized water

-

Stopped-flow spectrophotometer

-

UV-Visible spectrophotometer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

2. Solution Preparation

-

Iron(III) Stock Solution (e.g., 0.1 M): Dissolve a calculated amount of Iron(III) perchlorate in a solution of perchloric acid (e.g., 0.5 M) to prevent hydrolysis. Dilute to the final volume with distilled water in a volumetric flask. The exact concentration of the iron(III) solution should be determined by a suitable analytical method, such as EDTA titration.

-

Thiocyanate Stock Solution (e.g., 0.1 M): Dissolve a calculated amount of sodium thiocyanate in distilled water in a volumetric flask.

-

Perchloric Acid Stock Solution (e.g., 1.0 M): Standardize the perchloric acid solution by titration.

-

Sodium Perchlorate Stock Solution (e.g., 1.0 M): Dissolve a calculated amount of sodium perchlorate in distilled water.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solutions. The final concentrations should be chosen to ensure pseudo-first-order conditions, with one reactant in large excess (typically [Fe³⁺] >> [SCN⁻]). The ionic strength of all solutions should be kept constant by adding the appropriate amount of sodium perchlorate solution. Prepare solutions with varying concentrations of Fe³⁺ and H⁺ to study their effect on the reaction rate.

3. Stopped-Flow Kinetic Measurements

-

Instrument Setup:

-

Turn on the stopped-flow spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Set the observation wavelength to the λ_max of the iron(III)-thiocyanate complex, which is around 460 nm.[5]

-

Thermostat the sample handling unit to the desired temperature (e.g., 25 °C).

-

-

Data Acquisition:

-

Load the two syringes of the stopped-flow instrument with the iron(III) and thiocyanate working solutions.

-

Initiate the push to rapidly mix the reactants in the observation cell.

-

Record the change in absorbance as a function of time. The instrument's software will typically generate a kinetic trace.

-

Repeat the measurement several times for each set of concentrations to ensure reproducibility.

-

Perform measurements for all the prepared working solutions with varying [Fe³⁺] and [H⁺].

-

4. Data Analysis

-

Determination of the Observed Rate Constant (k_obs):

-

The kinetic traces obtained under pseudo-first-order conditions ([Fe³⁺] >> [SCN⁻]) will follow a single exponential decay.

-

Fit the absorbance versus time data to the following equation: A(t) = A_∞ + (A₀ - A_∞) * exp(-k_obs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, A_∞ is the absorbance at equilibrium, and k_obs is the observed pseudo-first-order rate constant.

-

-

Determination of Individual Rate Constants:

-

The formation of the iron(III)-thiocyanate complex proceeds through two parallel pathways, one involving Fe³⁺ and the other involving its hydrolyzed form, Fe(OH)²⁺. The observed rate constant, k_obs, is related to the concentrations of Fe³⁺ and H⁺ by the following equation:[2] k_obs = (k₁ + k₂ * K_a1 / [H⁺]) * [Fe³⁺] + (k₋₁ + k₋₂ * [H⁺] / K_a2) where:

-

k₁ and k₋₁ are the forward and reverse rate constants for the reaction of Fe³⁺ with SCN⁻.

-

k₂ and k₋₂ are the forward and reverse rate constants for the reaction of Fe(OH)²⁺ with SCN⁻.

-

K_a1 is the acid dissociation constant of [Fe(H₂O)₆]³⁺.

-

K_a2 is the acid dissociation constant of [Fe(H₂O)₅(OH)]²⁺.

-

-

By plotting k_obs versus [Fe³⁺] at different constant [H⁺], a series of straight lines should be obtained. The slopes and intercepts of these lines can be used to determine the values of the individual rate constants.

-

Data Presentation

The following table summarizes the kinetic parameters for the formation of the iron(III)-thiocyanate complex at 25.0 °C and an ionic strength of 1.0 M (NaClO₄).[2]

| Parameter | Value | Description |

| k₁ | 109 ± 10 M⁻¹s⁻¹ | Forward rate constant for the reaction of Fe³⁺ with SCN⁻ |

| k₋₁ | 0.79 ± 0.10 s⁻¹ | Reverse rate constant for the dissociation of FeSCN²⁺ |

| k₂ | 8020 ± 800 M⁻¹s⁻¹ | Forward rate constant for the reaction of Fe(OH)²⁺ with SCN⁻ |

| k₋₂ | 2630 ± 230 s⁻¹ | Reverse rate constant for the dissociation of Fe(OH)SCN⁺ |

| K_a1 | 2.04 x 10⁻³ M | Acid dissociation constant for [Fe(H₂O)₆]³⁺ |

| K_a2 | 6.5 x 10⁻⁵ M | Acid dissociation constant for [Fe(H₂O)₅(OH)]²⁺ |

Mandatory Visualization

Caption: Parallel reaction pathways for the formation of the Iron(III)-thiocyanate complex.

References

Standard Operating Procedure for Handling Iron(III) Hexathiocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of Iron(III) hexathiocyanate, a coordination compound valued for its distinct colorimetric properties and applications in analytical chemistry.

Compound Identification and Properties

Iron(III) hexathiocyanate, with the chemical formula [Fe(NCS)₆]³⁻, is a complex ion composed of a central iron atom in the +3 oxidation state coordinated to six thiocyanate ligands. It is notable for the blood-red color it imparts to solutions, a characteristic leveraged in various analytical methods.

Table 1: Physical and Chemical Properties of Iron(III) Hexathiocyanate

| Property | Value | Source(s) |

| IUPAC Name | iron(3+);hexathiocyanate | |

| Molecular Formula | C₆FeN₆S₆³⁻ | |

| Molecular Weight | 404.4 g/mol | |

| Appearance | Deep red solid | [1] |

| Solubility | Soluble in water, forming blood-red solutions | [1] |

| CAS Number | 45227-67-6 |

Safety and Hazard Information

Anticipated GHS Hazard Classification:

-

Pictograms:

-

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Toxicological Information:

-

Iron(III): While essential, iron can be toxic. Fe(III) has been shown to have microbicidal activity and can be damaging to cells.[3][4]

-

Thiocyanate: Thiocyanate is known to be goitrogenic, acting as a competitive inhibitor of the thyroid's sodium/iodide symporter. It can be harmful if swallowed or in contact with skin.[2] Repeated ingestion of thiocyanate salts has been shown to cause severe clinical effects in animal studies.[5]

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and strong oxidizing agents.

-

Keep container tightly closed when not in use.[6]

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

-